![molecular formula C19H29BCl2O6 B13996162 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a boron-containing dioxaborolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenyl Ether Backbone: The initial step involves the formation of the phenyl ether backbone through a series of etherification reactions. This is achieved by reacting 2,3-dichlorophenol with ethylene glycol derivatives under basic conditions.
Introduction of the Dioxaborolane Ring: The dioxaborolane ring is introduced through a reaction between the phenyl ether intermediate and a boronic acid derivative. This step often requires the use of a palladium catalyst and a suitable base to facilitate the formation of the boron-oxygen bond.
Final Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.
Substitution: The chlorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups into the phenyl ring.
科学的研究の応用
2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules. Its boron-containing structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Researchers are exploring its potential as a pharmacophore in the development of new drugs. Its unique structure may impart desirable biological activities, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s ability to form stable boron-oxygen bonds makes it useful in the design of novel materials, including polymers and nanomaterials with specific properties.
作用機序
The mechanism of action of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its boron-containing dioxaborolane ring. This ring can interact with various molecular targets, including enzymes and receptors, through the formation of reversible covalent bonds. The compound’s ether linkages also contribute to its solubility and ability to interact with biological membranes.
類似化合物との比較
Similar Compounds
5,5’-Dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene: This compound has a bithiophene backbone with glycolated side chains, enhancing its solubility and hydrophilicity.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Known for its use in the lacquer industry, this compound shares similar ether linkages but lacks the boron-containing dioxaborolane ring.
Uniqueness
The uniqueness of 2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its combination of ether linkages and a boron-containing dioxaborolane ring. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other compounds with similar ether linkages but without the boron moiety.
特性
分子式 |
C19H29BCl2O6 |
|---|---|
分子量 |
435.1 g/mol |
IUPAC名 |
2-[2,3-dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C19H29BCl2O6/c1-18(2)19(3,4)28-20(27-18)15-12-14(13-16(21)17(15)22)26-11-10-25-9-8-24-7-6-23-5/h12-13H,6-11H2,1-5H3 |
InChIキー |
LMSCVBWHCROCGH-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)OCCOCCOCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




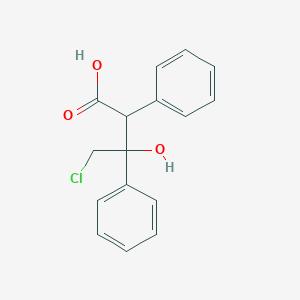
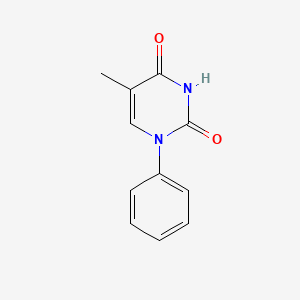
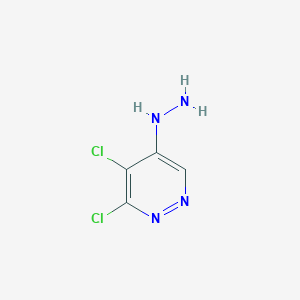
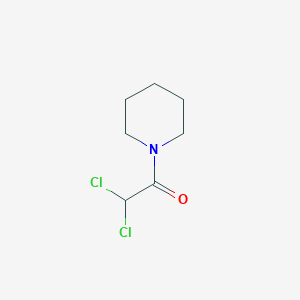
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)
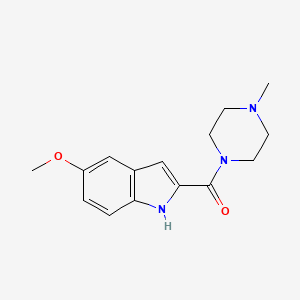
![Tert-butyl 2-amino-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetate](/img/structure/B13996146.png)
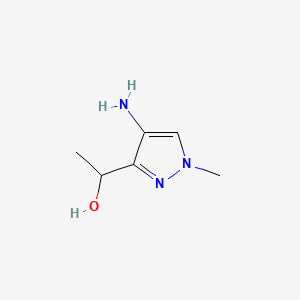
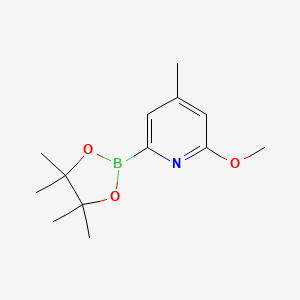
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
